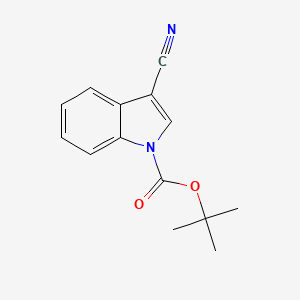

Tert-butyl 3-cyano-1H-indole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

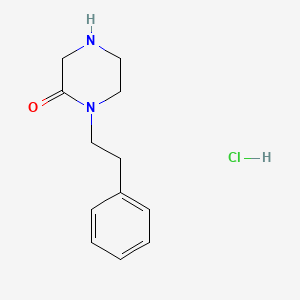

Tert-butyl 3-cyano-1H-indole-1-carboxylate is a chemical compound with the CAS Number: 908244-43-9 . It has a molecular weight of 242.28 . The IUPAC name for this compound is tert-butyl 3-cyano-1H-indole-1-carboxylate .

Molecular Structure Analysis

The InChI code for Tert-butyl 3-cyano-1H-indole-1-carboxylate is1S/C14H14N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

科学的研究の応用

Anticancer Properties

Tert-butyl 3-cyano-1H-indole-1-carboxylate has garnered attention due to its potential as an anticancer agent. Researchers have investigated its effects on cancer cell lines, exploring mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further studies are needed to elucidate its precise mode of action and optimize its therapeutic potential .

Antimicrobial Activity

This compound exhibits promising antimicrobial properties against bacteria, fungi, and other pathogens. Its cyano group and indole scaffold contribute to its bioactivity. Researchers have explored its use in combating drug-resistant microbes and as a potential lead compound for novel antibiotics .

Anti-inflammatory Effects

Tert-butyl 3-cyano-1H-indole-1-carboxylate may modulate inflammatory pathways. Its anti-inflammatory potential has implications for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammation. Investigations into its molecular targets and safety profile are ongoing .

Neuroprotective Properties

Indole derivatives, including Tert-butyl 3-cyano-1H-indole-1-carboxylate, have shown neuroprotective effects. They may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative processes. Researchers are exploring their application in neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Photophysical Applications

The unique electronic properties of indole-based compounds make them interesting for optoelectronic applications. Tert-butyl 3-cyano-1H-indole-1-carboxylate could find use in organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices. Its absorption and emission spectra are relevant for designing efficient materials .

Synthetic Building Block

Indole derivatives serve as versatile building blocks in organic synthesis. Tert-butyl 3-cyano-1H-indole-1-carboxylate can participate in various reactions, including cyclizations, cross-couplings, and functional group transformations. Chemists utilize it to construct complex molecules and explore new synthetic routes .

These applications highlight the multifaceted nature of Tert-butyl 3-cyano-1H-indole-1-carboxylate. Keep in mind that ongoing research may uncover additional uses and mechanisms. If you’d like more information on any specific aspect, feel free to ask .

特性

IUPAC Name |

tert-butyl 3-cyanoindole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKDPGPBPQNLIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-cyano-1H-indole-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2646873.png)

![1-[4-(4-Chloro-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B2646874.png)

![2-[(Biphenyl-4-carbonyl)-amino]-propionic acid](/img/structure/B2646880.png)

![N-(4-chlorobenzyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2646881.png)

![1H-Benzo[d]imidazol-6-amine dihydrochloride](/img/structure/B2646887.png)

![N-(2,6-dimethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646890.png)

![3-(4-Bromophenyl)-6-methylene-5,6-dihydrothiazolo[2,3-c][1,2,4]triazole](/img/structure/B2646891.png)